3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Description
3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with a cyclobutyl group. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and agrochemical applications. Its molecular formula is C₁₁H₁₇ClN₃O, with a molecular weight of 243.73 g/mol . The compound’s structural uniqueness lies in the 3-position substitution on the piperidine ring, which distinguishes it from positional isomers and analogs with different substituents.
Properties
IUPAC Name |
3-cyclobutyl-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c1-3-8(4-1)10-13-11(15-14-10)9-5-2-6-12-7-9;/h8-9,12H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSDTZPAKWNOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)C3CCCNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of a suitable nitrile with hydroxylamine, followed by cyclization.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the oxadiazole intermediate.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions (e.g., solvent, temperature).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride serves as a versatile building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
The compound is studied for its potential biological activity, particularly its interactions with enzymes and receptors. Research indicates that oxadiazole-containing compounds often exhibit significant biological effects, including anti-inflammatory and anticancer properties .
Medicine
Ongoing research aims to explore the pharmaceutical potential of this compound. Its unique combination of a cyclobutyl group, oxadiazole ring, and piperidine moiety may lead to the development of new drugs targeting various diseases.
Antitumor Activity
Studies have shown that derivatives of oxadiazoles can inhibit tumor growth through mechanisms such as:
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells.
- Inhibition of Proliferation : Research suggests they can prevent cancer cell proliferation by interfering with cell cycle progression.
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing inflammation in various models.
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and piperidine moiety contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Variations and Their Implications
The pharmacological and physicochemical properties of oxadiazole-piperidine derivatives are highly sensitive to:
- Substituent type on the oxadiazole ring (e.g., alkyl, aryl, or heterocyclic groups).
- Substitution position on the piperidine ring (2-, 3-, or 4-position).
- Presence of linkers (e.g., methylene groups between oxadiazole and piperidine).
Table 1: Structural and Molecular Comparison of Selected Analogs
Pharmacological and Physicochemical Comparisons
A. Substituent Effects on Bioactivity
- Cycloheptyl () : Larger and more lipophilic, this substituent may improve membrane permeability but reduce aqueous solubility.
- 2-Bromophenyl () : The bromine atom enables halogen bonding, a critical interaction for high-affinity binding to serotonin receptors (e.g., 5-HT₁D) .
- Ethyl () : Smaller alkyl groups reduce steric hindrance, favoring entropic gains in binding but may lower selectivity.
B. Positional Isomerism
- 3-Substitution (Target Compound) : The 3-position on piperidine may optimize spatial orientation for CNS targets compared to 2- or 4-substituted isomers .
C. Solubility and Stability
- Hydrochloride Salts : All listed analogs are hydrochloride salts, improving solubility for in vivo applications.
- Methoxymethyl Substituent () : The polar methoxy group enhances solubility but may reduce blood-brain barrier penetration .
Biological Activity
3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C11H18ClN3O
- Molar Mass : 243.73 g/mol
- CAS Number : 1393330-63-6
Research indicates that compounds containing oxadiazole moieties often exhibit significant biological activities, including anti-inflammatory and anticancer properties. The mechanism of action for this compound may involve modulation of various signaling pathways, particularly those related to G-protein coupled receptors (GPCRs) and enzyme inhibition.
Antitumor Activity
Studies have demonstrated that derivatives of oxadiazoles can inhibit tumor growth through various mechanisms, including:
- Induction of Apoptosis : Compounds similar to this compound have shown the ability to induce programmed cell death in cancer cells.
- Inhibition of Proliferation : Research suggests that these compounds can prevent the proliferation of cancer cells by interfering with cell cycle progression.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. It is hypothesized that it could inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
-
In Vitro Studies :
- A study found that oxadiazole derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from low micromolar to sub-micromolar concentrations.
- The mechanism involved the disruption of mitochondrial function leading to apoptosis.
-
In Vivo Studies :
- Animal models treated with oxadiazole derivatives exhibited reduced tumor sizes compared to control groups.
- The compounds were administered at doses ranging from 10 mg/kg to 50 mg/kg, demonstrating dose-dependent efficacy.
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Pharmacokinetics :
- Preliminary pharmacokinetic studies indicated that compounds similar to this compound have favorable absorption and distribution profiles.
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
